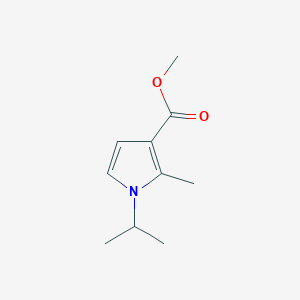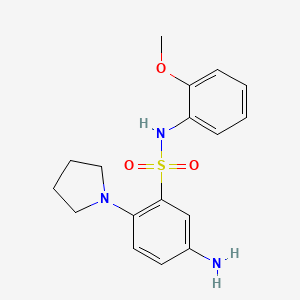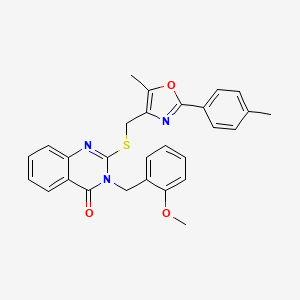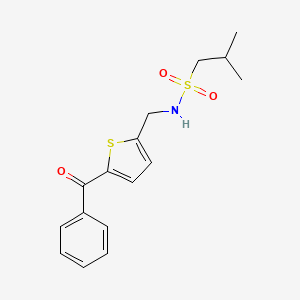
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a thiazepane ring, which is a seven-membered ring with one nitrogen and one sulfur atom. It also has fluorophenyl groups, which are aromatic rings with fluorine atoms, and a trifluoromethoxy group, which is an ether group with three fluorine atoms attached to the carbon .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thiazepane ring might undergo reactions at the sulfur or nitrogen atom, while the fluorophenyl and trifluoromethoxy groups might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of fluorine atoms might increase its stability and change its polarity . The exact properties would need to be determined experimentally.科学的研究の応用
Synthesis and Photostability Enhancement
Fluorinated compounds, including those similar to the subject chemical, have been synthesized to enhance photostability and improve spectroscopic properties. For instance, Woydziak et al. (2012) developed a method for the synthesis of fluorinated benzophenones and related compounds, which could serve as precursors to novel fluorophores with tunable absorption and emission spectra. This research has potential applications in the development of advanced imaging agents and materials with specific optical properties (Woydziak, Fu, & Peterson, 2012).
Molecular Structure Analysis
Research on the molecular structure and properties of related fluorinated compounds has been conducted to understand their physicochemical characteristics better. Huang et al. (2021) performed a detailed study involving crystal structure and DFT analysis of fluorophenyl methanone compounds, revealing insights into their molecular electrostatic potential and frontier molecular orbitals. Such studies are crucial for designing compounds with desired chemical and physical properties for use in pharmaceuticals and material science (Huang et al., 2021).
Antagonistic Activity Exploration
Chrovian et al. (2018) explored the synthesis of P2X7 antagonists, featuring a challenging chiral center. Their research identified compounds with significant receptor occupancy, leading to their consideration as clinical candidates for mood disorder treatments. This highlights the potential therapeutic applications of fluorophenyl methanone derivatives in developing new treatments for neurological conditions (Chrovian et al., 2018).
Material Science Applications
The synthesis and crystal structure analysis of substituted thiophenes have shown a wide spectrum of biological activities and applications in material science. Nagaraju et al. (2018) reported on the synthesis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, emphasizing its potential uses in organic electronics and as a precursor for developing compounds with antimicrobial and antiproliferative properties (Nagaraju et al., 2018).
特性
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO4S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-29(17,26)27)18(25)13-5-7-14(8-6-13)28-19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYJPMONRMXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
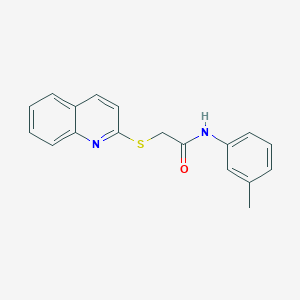
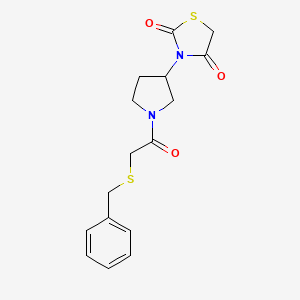
![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)
![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)


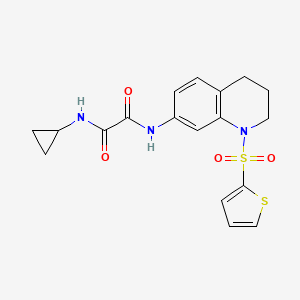
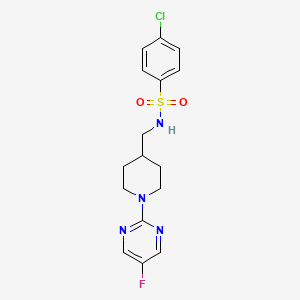
![Tert-butyl 2-{[(tert-butyldiphenylsilyl)oxy]methyl}-4-formylpiperidine-1-carboxylate](/img/structure/B2673974.png)
![1-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide](/img/structure/B2673975.png)
